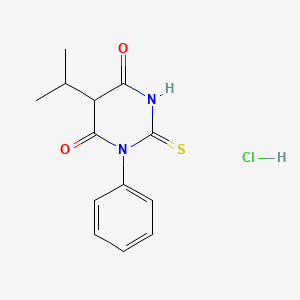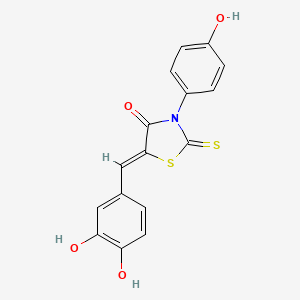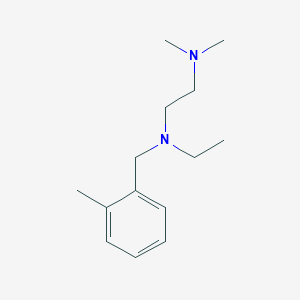
5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride (ITPP) is a synthetic compound that has been extensively studied for its potential applications in medical research. It is a small molecule that has been shown to increase the oxygen-carrying capacity of red blood cells, which could have significant implications for the treatment of a range of medical conditions.
Mechanism of Action
5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride works by binding to hemoglobin, the protein in red blood cells that carries oxygen. This binding changes the conformation of hemoglobin, making it easier for oxygen to be released to tissues. This mechanism of action has been well-characterized in the literature, and has been shown to be effective in increasing oxygen delivery to tissues in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride have been extensively studied in animal models. In addition to increasing oxygen delivery to tissues, 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been shown to improve exercise performance and reduce the severity of hypoxia-induced pulmonary hypertension. However, further research is needed to fully understand the range of effects that 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride may have on the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride for lab experiments is that it can be easily synthesized in large quantities, making it readily available for use in research. Additionally, the mechanism of action of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride is well-characterized, which makes it easier to design experiments to study its effects. However, one limitation of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride is that it has not yet been extensively studied in human subjects, which limits its potential applications in clinical research.
Future Directions
There are many potential future directions for research on 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. One area of interest is in the treatment of ischemic conditions, such as myocardial infarction and stroke. Further research is needed to determine the safety and efficacy of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride in human subjects, and to identify the optimal dosing regimens for these conditions. Additionally, there may be potential applications for 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride in the treatment of other conditions that are characterized by hypoxia, such as cancer and chronic obstructive pulmonary disease. Further research is needed to fully understand the range of effects that 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride may have on the body, and to identify the most promising applications for this compound.
Synthesis Methods
The synthesis of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride involves the reaction of 2-thiouracil with isopropyl isocyanate and phenyl isocyanate, followed by hydrolysis of the resulting intermediate to yield 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. This synthesis method has been well-established in the literature, and has been used to produce 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride in large quantities for use in medical research.
Scientific Research Applications
5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been studied extensively for its potential applications in medical research. One of the most promising applications is in the treatment of ischemic conditions, such as myocardial infarction and stroke. By increasing the oxygen-carrying capacity of red blood cells, 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride could help to improve oxygen delivery to tissues that are deprived of oxygen due to ischemia.
properties
IUPAC Name |
1-phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-8(2)10-11(16)14-13(18)15(12(10)17)9-6-4-3-5-7-9;/h3-8,10H,1-2H3,(H,14,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTWTHKMMVVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4959662.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)

![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)
![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)

![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)